molecular formula C23H24O6 B1233910 Macluraxanthone B

Macluraxanthone B

Cat. No. B1233910
M. Wt: 396.4 g/mol
InChI Key: QFYDCUMYVXSZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macluraxanthone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6 and 7, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.

Scientific Research Applications

Immuno-Modulatory Effects

Macluraxanthone B has been studied for its effects on human macrophages, a type of immune cell implicated in various inflammatory diseases. It was found to promote the polarization of pro-inflammatory macrophages and influence cytokine production (Ng, Mah, & Chua, 2020).

Anti-Metastatic Properties

Research has indicated that Macluraxanthone B possesses anti-metastatic properties, particularly in the context of melanoma cells. It was shown to inhibit cell invasion, migration, and adhesion in melanoma cells, potentially through the induction of apoptosis (Siripong et al., 2012).

HIV-Inhibitory Activity

Macluraxanthone B has been identified as having moderate anti-HIV activity. This discovery expands the potential therapeutic applications of this compound in the treatment of HIV (Groweiss, Cardellina, & Boyd, 2000).

Anti-Inflammatory Responses

This compound has demonstrated significant anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-stimulated cells. It inhibits the production of various inflammatory mediators and modulates the NF-κB and MAPK signaling pathways (Ko et al., 2021).

In Vivo Antileukemic Activities

Macluraxanthone B has shown promising results in in vivo studies for its antileukemic activities. This suggests its potential as a therapeutic agent in the treatment of chronic lymphocytic leukemia (Loisel et al., 2010).

Cholinesterase Inhibitory Activities

Studies have shown that Macluraxanthone B exhibits cholinesterase inhibitory activities, which could be significant for treatments involving neurological disorders such as Alzheimer's disease (Khan et al., 2009).

Antiplasmodial Activity

It has been identified as having strong antiplasmodial properties, making it a candidate for malaria treatment (Azebaze et al., 2015).

Antioxidant and Antimalarial Activity

Macluraxanthone B's antioxidant and antimalarial activities have been analyzed, contributing to understanding its potential in biological and clinical applications (Teixeira et al., 2017).

Antibacterial Effects

This compound has been evaluated for its antibacterial effects against various pathogenic microorganisms, showing significant activity in some instances (Kim, Hur, & Sohn, 2008).

Hepatoprotective Constituents

Macluraxanthone B has demonstrated hepatoprotective effects, suggesting its potential in protecting liver cells from various forms of damage (Tian, Kim, Cui, & Kim, 2005).

properties

Product Name

Macluraxanthone B

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)18-20(27)12(8-7-11(2)3)22-17(21(18)28)19(26)13-9-14(24)15(25)10-16(13)29-22/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3

InChI Key

QFYDCUMYVXSZFJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C

synonyms

maclura-xanthone B
macluraxanthone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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